Pyridine, 4-chloro-3-(2-phenyl-1-naphthalenyl)-
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Overview
Description
Pyridine, 4-chloro-3-(2-phenyl-1-naphthalenyl)- is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science. This particular compound features a pyridine ring substituted with a chlorine atom at the 4-position and a 2-phenyl-1-naphthalenyl group at the 3-position, making it a unique and potentially valuable molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 4-chloro-3-(2-phenyl-1-naphthalenyl)- can be achieved through several methods. One common approach involves the regioselective lithiation of 3-chloro-2-ethoxypyridine followed by treatment with arylmagnesium halides. This process typically requires low temperatures (around -78°C) for the lithiation step and elevated temperatures (up to 75°C) for the subsequent reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow setups to ensure efficient and scalable synthesis. The use of organomagnesium reagents and controlled reaction conditions can help achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Pyridine, 4-chloro-3-(2-phenyl-1-naphthalenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring or the substituents.
Cross-Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with organoboron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Grignard Reagents: Used for the lithiation and subsequent reactions.
Organoboron Reagents: Employed in Suzuki-Miyaura coupling reactions.
Oxidizing and Reducing Agents: Various agents can be used depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
Pyridine, 4-chloro-3-(2-phenyl-1-naphthalenyl)- has several scientific research applications:
Medicinal Chemistry: It can serve as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer activities.
Material Science: The compound’s unique structure makes it suitable for the development of advanced materials with specific electronic or optical properties.
Agrochemicals: It can be used in the synthesis of pesticides and herbicides due to its potential biological activity.
Mechanism of Action
The mechanism of action of Pyridine, 4-chloro-3-(2-phenyl-1-naphthalenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
2-(1-Naphthalenyl)pyridine: A similar compound with a naphthalenyl group at the 2-position of the pyridine ring.
4-(2-Phenyl-1-naphthalenyl)pyridine: Another related compound with a phenyl-naphthalenyl group at the 4-position.
Uniqueness
Pyridine, 4-chloro-3-(2-phenyl-1-naphthalenyl)- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
612086-27-8 |
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Molecular Formula |
C21H14ClN |
Molecular Weight |
315.8 g/mol |
IUPAC Name |
4-chloro-3-(2-phenylnaphthalen-1-yl)pyridine |
InChI |
InChI=1S/C21H14ClN/c22-20-12-13-23-14-19(20)21-17-9-5-4-8-16(17)10-11-18(21)15-6-2-1-3-7-15/h1-14H |
InChI Key |
KCVVQWORGRLVQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=C2)C4=C(C=CN=C4)Cl |
Origin of Product |
United States |
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